molecular formula C7H17NO B2705714 (s)-3-Amino-5-methylhexan-1-ol CAS No. 759415-90-2

(s)-3-Amino-5-methylhexan-1-ol

Cat. No.: B2705714
CAS No.: 759415-90-2
M. Wt: 131.219
InChI Key: ISULOSAJSWGBQR-SSDOTTSWSA-N
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Description

(S)-3-Amino-5-methylhexan-1-ol is an organic compound with the molecular formula C7H17NO It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-5-methylhexan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (S)-3-Amino-5-methylhexan-2-one, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol, under controlled temperature conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or oxime derivatives. This method is advantageous due to its scalability and efficiency. The process often employs catalysts such as palladium on carbon or Raney nickel, under high-pressure hydrogenation conditions.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Amino-5-methylhexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: (S)-3-Amino-5-methylhexanal or (S)-3-Amino-5-methylhexanoic acid.

    Reduction: (S)-3-Amino-5-methylhexanamine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(S)-3-Amino-5-methylhexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific receptors or enzymes.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which (S)-3-Amino-5-methylhexan-1-ol exerts its effects depends on its specific application. In biochemical pathways, it may act as a substrate or inhibitor for certain enzymes, influencing metabolic processes. The compound’s interaction with molecular targets such as receptors or enzymes can modulate their activity, leading to various physiological effects.

Comparison with Similar Compounds

  • ®-3-Amino-5-methylhexan-1-ol
  • 3-Amino-5-methylhexanoic acid
  • 3-Amino-5-methylhexanamine

Comparison: (S)-3-Amino-5-methylhexan-1-ol is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. Compared to its enantiomer, ®-3-Amino-5-methylhexan-1-ol, the (S)-form may exhibit different pharmacological properties and efficacy. The presence of the hydroxyl group distinguishes it from 3-Amino-5-methylhexanoic acid and 3-Amino-5-methylhexanamine, affecting its solubility and reactivity in chemical reactions.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3S)-3-amino-5-methylhexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-6(2)5-7(8)3-4-9/h6-7,9H,3-5,8H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISULOSAJSWGBQR-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

759415-90-2
Record name (S)-3-amino-5-methylhexan-1-ol
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